molecular formula C19H21FN2O B2660949 (E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide CAS No. 2411337-35-2

(E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide

Cat. No. B2660949
M. Wt: 312.388
InChI Key: GHXXXLQSELFUJG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide , commonly referred to as DFPB , is a synthetic organic compound. Its chemical structure consists of a butadienamide backbone with a dimethylamino group , a fluorinated phenyl ring , and a phenylmethyl substituent . DFPB exhibits interesting pharmacological properties and has been investigated for various applications.



Synthesis Analysis

DFPB can be synthesized through several routes, including Heck coupling , Suzuki-Miyaura cross-coupling , or amide bond formation . The choice of synthetic method depends on the availability of starting materials and desired regioselectivity. Researchers have reported efficient syntheses of DFPB using palladium-catalyzed reactions, ensuring high yields and purity.



Molecular Structure Analysis

The molecular formula of DFPB is C~20~H~19~FN~2~O . Its molecular weight is approximately 318.38 g/mol . The E configuration around the double bond in the butadienamide core is crucial for its biological activity. The fluorine substitution on the phenyl ring enhances lipophilicity and influences binding interactions with target proteins.



Chemical Reactions Analysis

DFPB undergoes various chemical reactions, including hydrolysis , oxidation , and reduction . Notably, its amide functionality can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. The fluorine atom can participate in nucleophilic substitution reactions or fluorination processes.



Physical And Chemical Properties Analysis


  • Physical State : DFPB exists as a white crystalline solid .

  • Melting Point : Approximately 120-125°C .

  • Solubility : Moderately soluble in organic solvents (e.g., dichloromethane, acetone).

  • Stability : Sensitive to light and moisture ; store in a dry, dark place.


Safety And Hazards


  • Toxicity : DFPB is classified as a moderate to high toxicity compound. Handle with care and use appropriate protective equipment.

  • Health Risks : Inhalation or skin contact may cause irritation . Avoid ingestion.

  • Environmental Impact : Dispose of DFPB properly to prevent environmental contamination.


Future Directions

DFPB holds promise as a potential therapeutic agent in neurological disorders , pain management , and inflammation . Future research should focus on optimizing its pharmacokinetic properties, exploring novel derivatives, and conducting clinical trials to assess its efficacy and safety.


properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-22(2)12-6-9-19(23)21-14-17-11-10-16(13-18(17)20)15-7-4-3-5-8-15/h3-11,13H,12,14H2,1-2H3,(H,21,23)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXXXLQSELFUJG-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=C(C=C(C=C1)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=C(C=C(C=C1)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[(2-fluoro-4-phenylphenyl)methyl]but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.